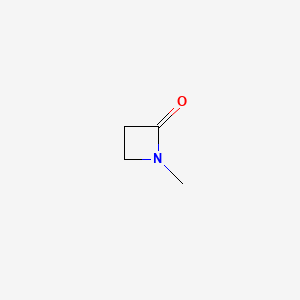

2H-Azetidin-2-one, 2-methyl-

Description

Foundational Aspects of the 2H-Azetidin-2-one (β-Lactam) Scaffold

The 2H-Azetidin-2-one, or β-lactam, scaffold is a heterocyclic amide with a four-membered ring. researchgate.net This ring system is a cornerstone in the development of a vast number of organic molecules, largely due to the inherent strain within the ring. benthamdirect.com This strain makes the β-lactam susceptible to ring-opening reactions, a reactivity that has been ingeniously exploited in both biological and synthetic contexts. benthamdirect.com The β-lactam ring is the key pharmacophore in β-lactam antibiotics, one of the most widely used classes of antibacterial agents. researchgate.netjgtps.com The carbonyl group within the β-lactam ring exhibits spectral properties similar to an ester group. jgtps.com

Historical Development of Synthetic Approaches to Azetidin-2-ones

The synthesis of the β-lactam ring has been a central theme in organic chemistry for over a century. researchgate.net The first synthesis of a β-lactam derivative was achieved by Hermann Staudinger in 1907 through the [2+2] cycloaddition of a ketene (B1206846) and an imine, a method now famously known as the Staudinger synthesis. researchgate.netjgtps.compreprints.org This reaction remains one of the most versatile and widely used methods for constructing the azetidin-2-one (B1220530) core. researchgate.netpreprints.org

Over the years, a plethora of other synthetic strategies have been developed. These include:

Cyclization of β-amino acids: This method involves the intramolecular cyclization of β-amino acids or their derivatives using various condensing agents. jgtps.com

Alkene-Isocyanate Cycloaddition: The reaction of an alkene with an isocyanate can lead to the formation of a β-lactam ring. researchgate.net

Rearrangement of Heterocyclic Compounds: Certain heterocyclic systems can be rearranged to form the azetidin-2-one structure. researchgate.net

Reformatsky Reaction: This reaction can be adapted to synthesize β-lactams. researchgate.net

From Aziridines: The carbonylation of aziridine (B145994) derivatives provides a route to azetidinones. jgtps.com For example, 1-benzyl-4-methylaziridine can be converted to 1-benzyl-4-methyl-2-azetidinone. jgtps.com

These methods have been continuously refined to improve yields, stereoselectivity, and the diversity of accessible structures.

Current Research Landscape and Future Directions for 2H-Azetidin-2-one, 2-methyl-

Current research on azetidin-2-one derivatives, including those with a 2-methyl substitution, is highly active and diverse. While the primary focus has historically been on antibacterial agents, the field has expanded to explore a wide range of other therapeutic areas. preprints.orgresearchgate.net

Key Research Areas:

Novel Bioactive Agents: Researchers are actively designing and synthesizing new azetidinone derivatives with potential applications as anticancer, anti-inflammatory, antiviral, and antifungal agents. researchgate.netontosight.airesearchgate.net

Synthetic Methodology: The development of new, more efficient, and stereoselective methods for the synthesis of substituted β-lactams remains a significant area of investigation. nih.govmdpi.com This includes the use of novel catalysts and reaction conditions. mdpi.com

Hybrid Molecules: A growing trend involves the creation of hybrid molecules that link the β-lactam ring to other bioactive heterocyclic systems to develop new drug candidates with potentially synergistic or enhanced pharmacological properties. mdpi.com

Asymmetric Synthesis: The synthesis of enantiomerically pure β-lactams is of great interest, as the stereochemistry of the substituents often dictates the biological activity. benthamdirect.com

The future of 2H-Azetidin-2-one, 2-methyl- and related compounds lies in the continued exploration of their potential as versatile building blocks for complex molecules and as scaffolds for the development of new therapeutic agents targeting a wide array of diseases. benthamdirect.comresearchgate.net The unique chemical properties conferred by the strained ring and the influence of the 2-methyl group will undoubtedly continue to inspire innovative research in both chemistry and medicine.

Structure

3D Structure

Properties

CAS No. |

2679-13-2 |

|---|---|

Molecular Formula |

C4H7NO |

Molecular Weight |

85.10 g/mol |

IUPAC Name |

1-methylazetidin-2-one |

InChI |

InChI=1S/C4H7NO/c1-5-3-2-4(5)6/h2-3H2,1H3 |

InChI Key |

QOEUNLQGZBSTBB-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC1=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2h Azetidin 2 One, 2 Methyl and Analogues

Cycloaddition Reactions

Cycloaddition reactions represent a powerful and convergent approach for the synthesis of the azetidin-2-one (B1220530) core. These methods involve the direct formation of the four-membered ring from two or more components in a single step.

Staudinger [2+2] Ketene-Imine Cycloaddition: Mechanistic Insights and Scope

The Staudinger ketene-imine cycloaddition, first reported in 1907, is a cornerstone in the synthesis of β-lactams. wikipedia.orgwikipedia.org This reaction involves the [2+2] cycloaddition of a ketene (B1206846) with an imine to form the azetidin-2-one ring. wikipedia.orgorganic-chemistry.org The reaction is not a concerted pericyclic reaction but rather proceeds through a two-step mechanism involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon to form a zwitterionic intermediate. wikipedia.orgmdpi.comacs.org Subsequent conrotatory ring closure of this intermediate yields the β-lactam product. mdpi.comacs.org

The stereochemical outcome of the Staudinger reaction is a critical aspect, and it is influenced by the substituents on both the ketene and the imine. organic-chemistry.org Generally, (E)-imines lead to the formation of cis-β-lactams, while (Z)-imines produce trans-β-lactams. acs.org The stereoselectivity is often governed by the relative rates of ring closure and isomerization of the zwitterionic intermediate. organic-chemistry.org Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams. organic-chemistry.org

The scope of the Staudinger reaction is broad, allowing for the synthesis of a wide variety of substituted β-lactams. mdpi.comacs.org Ketenes can be generated in situ from various precursors, such as acyl chlorides in the presence of a tertiary amine. mdpi.com For instance, the reaction of an imine with a ketene generated from an appropriate acyl chloride would be a direct route to 2H-Azetidin-2-one, 2-methyl-. The use of chiral catalysts has enabled the development of asymmetric Staudinger reactions, providing enantiomerically enriched β-lactams. acs.orgorganic-chemistry.orgnih.gov

Table 1: Examples of Staudinger [2+2] Cycloaddition for β-Lactam Synthesis

| Ketene Precursor | Imine | Catalyst/Base | Product Stereochemistry | Reference |

| Diphenylketene | Schiff base of aniline (B41778) and benzaldehyde | Thermal | Not specified | wikipedia.org |

| Acetoxyacetyl chloride | N-benzylaldimines | Triethylamine (B128534) | cis | nih.gov |

| Symmetrical ketenes | N-tosylaldimines | Planar-chiral DMAP derivative | High ee | nih.gov |

| Unsymmetrical ketenes | Aromatic, α,β-unsaturated, and aliphatic imines | Planar-chiral PPY derivative | Good to excellent ee and dr | acs.orgorganic-chemistry.org |

Intramolecular Cyclization Strategies for Azetidin-2-one Ring Formation

Intramolecular cyclization reactions provide an alternative and powerful strategy for the construction of the azetidin-2-one ring. d-nb.inforsc.org These methods involve the formation of one of the ring bonds from a linear precursor that already contains the other three atoms of the ring.

One such approach is the base-catalyzed intramolecular cyclization of N-benzyl-N-chloroacetyl amino acid derivatives. This method has been successfully employed to synthesize 3-unsubstituted 4-alkyl-4-carboxy-2-azetidinones, which are β-lactams with a quaternary center at the C4 position. nih.gov The cyclization is believed to proceed through the formation of a planar enolate intermediate. nih.gov

Another notable intramolecular strategy is the free radical cyclization of N-substituted azetidinones. cdnsciencepub.com This method, mediated by tributyltin hydride and AIBN, has been used to synthesize strained tricyclic azetidinones. The regioselectivity of the cyclization (5-exo vs. 6-exo) is dependent on the structure of the substrate. cdnsciencepub.com

Furthermore, intramolecular oxidative amidation of amides using copper catalysts has been reported for the synthesis of β-lactams. thieme-connect.com This reaction involves the formation of a C-N bond through the activation of a C(sp³)–H bond. The reaction preferentially occurs at terminal C(sp³)–H bonds. thieme-connect.com

Table 2: Intramolecular Cyclization Strategies for Azetidin-2-one Synthesis

| Precursor | Reagents/Conditions | Key Feature | Reference |

| N-benzyl-N-chloroacetyl amino acid derivatives | Base | Forms C4-quaternary β-lactams | nih.gov |

| N-substituted azetidinones with a radical precursor | Tributyltin hydride, AIBN | Forms tricyclic azetidinones | cdnsciencepub.com |

| Amides with a C(sp³)–H bond | Copper(II) acetate (B1210297) | Intramolecular oxidative C-H amidation | thieme-connect.com |

| N-(α-Methyl)benzyl fumaramide (B1208544) wikipedia.orgrotaxanes | Base | Enantio- and diastereocontrolled cyclization | um.esnih.gov |

[3+1] Cycloaddition Approaches to Azetidines

While less common for the direct synthesis of azetidin-2-ones, [3+1] cycloaddition reactions are an emerging strategy for the construction of the azetidine (B1206935) ring. rsc.orgorganic-chemistry.org These reactions typically involve the reaction of a three-atom component with a one-atom component.

One example is the reaction of azomethine ylides, generated from aziridines, with isocyanides in the presence of a Lewis acid catalyst. rsc.org This method has been shown to produce azetidine derivatives in good yields. rsc.org More recently, an enantioselective [3+1] cycloaddition of donor-acceptor aziridines with isocyanides has been developed using a chiral N,N'-dioxide/Mg(II) complex as a catalyst, affording enantioenriched exo-imido azetidines. acs.orgnih.gov

Although these methods primarily yield azetidines rather than azetidin-2-ones, the resulting functionalized azetidines can potentially be converted to the desired β-lactam through subsequent oxidation or other functional group manipulations.

Ring-Forming Transformations from Precursor Molecules

The construction of the azetidin-2-one ring can also be achieved through the transformation of acyclic or other cyclic precursors. These methods often involve the formation of a key bond to close the four-membered ring.

Cyclization of β-Amino Acid Derivatives

The cyclization of β-amino acids and their derivatives is a fundamental and widely used method for the synthesis of β-lactams. wikipedia.orgresearchgate.net This approach involves the formation of the amide bond within a β-amino acid molecule to close the four-membered ring.

A variety of activating agents can be employed to facilitate this cyclization. For example, treating a β-amino acid with triphenylphosphine (B44618) and a heterocyclic disulfide, such as 2,2'-dipyridyl disulfide, in the presence of an alkylnitrile has been shown to be an efficient method for producing 2-azetidinone derivatives. google.com The Breckpot synthesis utilizes a Grignard reagent to effect the cyclization of β-amino acid esters. wikipedia.org Other reagents, such as phosphorus oxychloride (POCl₃) and methanesulfonyl chloride, have also been successfully used. researchgate.net

The reaction conditions, including the choice of solvent and the concentration of the β-amino acid, can significantly influence the yield of the desired β-lactam. google.comresearchgate.net In some cases, the cyclization can be accompanied by the formation of side products, such as cyclo-β-dipeptides, depending on the reaction conditions and the structure of the β-amino acid. researchgate.net

Table 3: Reagents for the Cyclization of β-Amino Acid Derivatives

| β-Amino Acid Derivative | Cyclizing Agent/Conditions | Product | Reference |

| β-Amino acid | Triphenylphosphine, 2,2'-dipyridyl disulfide, alkylnitrile | 2-Azetidinone derivative | google.com |

| β-Amino acid ester | Grignard reagent (Breckpot synthesis) | Substituted β-lactam | wikipedia.org |

| β-Amino acid | Phosphorus oxychloride (POCl₃) | β-Lactam | researchgate.net |

| β-Amino acid | Diphenylphosphoryl chloride | β-Lactam | jgtps.com |

| β-Hydroxy arylamide | Diethyl azodicarboxylate (DEAD), triphenylphosphine (TPP) | N-Aryl-β-lactam | cdnsciencepub.com |

Aziridine (B145994) Ring Expansion and Rearrangement Pathways

Ring expansion of aziridines provides a versatile route to azetidin-2-ones and other azetidine derivatives. wikipedia.orgmdpi.comnih.govresearchgate.net These transformations involve the insertion of a one-carbon unit into the three-membered aziridine ring.

A well-established method is the metal-catalyzed carbonylation of aziridines, often referred to as the Alper reaction. nih.gov This reaction typically employs cobalt or rhodium carbonyl complexes to insert a carbonyl group into one of the C-N bonds of the aziridine, leading to the formation of a β-lactam. nih.govnih.gov The regioselectivity of the carbonylation can be influenced by the substituents on the aziridine ring. nih.govjgtps.com

More recently, biocatalytic one-carbon ring expansion of aziridines to azetidines has been achieved using engineered cytochrome P450 enzymes. nih.govchemrxiv.org This method utilizes a wikipedia.orgCurrent time information in Bangalore, IN.-Stevens rearrangement of an enzymatically generated aziridinium (B1262131) ylide to produce chiral azetidines with high enantioselectivity. nih.govchemrxiv.org While this specific example yields an azetidine, the principle of controlled ring expansion of aziridines highlights a promising area for the development of new synthetic routes to substituted azetidin-2-ones.

Furthermore, rhodium-catalyzed one-carbon ring expansion of aziridines with vinyl-N-triftosylhydrazones has been developed for the synthesis of 2-vinyl azetidines. dicp.ac.cn This reaction proceeds through the formation of an alkenyl aziridinium ylide intermediate followed by a wikipedia.orgCurrent time information in Bangalore, IN.-Stevens rearrangement. dicp.ac.cn

Table 4: Aziridine Ring Expansion and Rearrangement Pathways

| Aziridine Derivative | Reagents/Conditions | Product | Key Transformation | Reference |

| Substituted aziridine | Cobalt or rhodium carbonyl | β-Lactam | Carbonylation (Alper reaction) | nih.govnih.gov |

| Aziridine | Engineered cytochrome P450, diazo compound | Chiral azetidine | Biocatalytic wikipedia.orgCurrent time information in Bangalore, IN.-Stevens rearrangement | nih.govchemrxiv.org |

| Aziridine | Vinyl-N-triftosylhydrazone, Rh catalyst | 2-Vinyl azetidine | wikipedia.orgCurrent time information in Bangalore, IN.-Stevens rearrangement | dicp.ac.cn |

| 1-Benzyl-4-methylaziridine | Lithium iodide, nickel tetracarbonyl, iodine | 1-Benzyl-4-methyl-2-azetidinone | Carbonylation | jgtps.com |

Catalytic Synthesis

Catalytic methods offer significant advantages in the synthesis of azetidin-2-ones, providing access to complex structures with high efficiency and selectivity.

Transition Metal-Catalyzed Azetidin-2-one Formation (e.g., Palladium, Copper)

Transition metals, particularly palladium and copper, have emerged as powerful catalysts for the formation of the β-lactam ring.

Palladium-Catalyzed Synthesis:

Palladium catalysis has been effectively used in the synthesis of β-lactams. One notable method involves the carbonylative [2+2] cycloaddition of allyl bromide with heteroarylidenanilines, which yields N-phenyl substituted 2-azetidinones with an alkenyl group at the C-3 position and a heteroaryl moiety at C-4, proceeding with high stereoselectivity. nih.gov Another approach is the palladium-catalyzed three-component carbonylation reaction of fluorinated olefins, anilines, and carbon monoxide. rsc.org This method utilizes an advanced palladium catalyst system with the Ruphos ligand to achieve selective cycloaminocarbonylations, producing diverse fluorinated β-lactams in high yields. rsc.org The proposed mechanism involves the oxidative addition of Pd(0) to the fluorinated olefin, followed by CO insertion and subsequent reaction with the aniline. rsc.org

A stereodivergent synthesis of highly substituted β-lactams has been achieved through an intramolecular Tsuji–Trost allylation. nih.govru.nlacs.org By carefully selecting the palladium ligand, either the trans or cis isomer can be selectively obtained. nih.govru.nlacs.org This reaction proceeds under mild conditions and is applicable to a broad range of substrates. nih.gov The mechanism is thought to involve the presence or absence of intramolecular coordination of the Pd(II) π-allyl complex to a heterocyclic moiety, a hypothesis supported by DFT calculations. nih.gov

Copper-Catalyzed Synthesis:

Copper-catalyzed reactions have also proven to be a versatile tool for β-lactam synthesis. A practical approach involves a copper(I)-catalyzed cascade radical carboamination of alkenyl carbonyl compounds. rsc.org This process includes C(benzyl)–H radical abstraction, intermolecular alkene addition, and intramolecular amination, proceeding through a proposed Cu(I)/Cu(II)/Cu(III) catalytic cycle. rsc.org

The Kinugasa reaction, which involves the cycloaddition of a copper acetylide with a nitrone, is another important copper-catalyzed method. acs.orgrsc.org Asymmetric versions of this reaction have been developed using chiral ligands, such as a C2-symmetric planar-chiral bis(azaferrocene) ligand, to produce β-lactams with good enantiomeric excess and cis diastereoselection. acs.org This method is valued for its convergency and tolerance of various functional groups. acs.org Furthermore, copper-catalyzed enantioconvergent radical C(sp³)–C(sp²) cross-coupling of tertiary α-bromo-β-lactams with organoboronate esters provides access to α-quaternary β-lactams with high efficiency and enantioselectivity. rsc.orgsustech.edu.cn The use of a hemilabile N,N,N-ligand is crucial for forging the sterically congested chiral C(sp³)–C(sp²) bond. sustech.edu.cn

Table 1: Comparison of Palladium and Copper-Catalyzed β-Lactam Syntheses

| Catalyst | Reaction Type | Key Features | Selectivity |

|---|---|---|---|

| Palladium | Carbonylative [2+2] Cycloaddition | High stereoselectivity in forming N-phenyl substituted 2-azetidinones. nih.gov | High |

| Three-Component Carbonylation | Selective cycloaminocarbonylations to produce fluorinated β-lactams. rsc.org | High | |

| Intramolecular Tsuji–Trost Allylation | Ligand-controlled stereodivergent synthesis of cis or trans isomers. nih.govru.nl | Diastereoselective | |

| Copper | Radical Carboamination | Cascade process involving C-H abstraction, alkene addition, and amination. rsc.org | Moderate to Good Yields |

| Kinugasa Reaction | Cycloaddition of copper acetylides and nitrones; asymmetric versions available. acs.orgrsc.org | Enantioselective | |

| Enantioconvergent Radical Cross-Coupling | Forms α-quaternary β-lactams from α-bromo-β-lactams and organoboronates. rsc.orgsustech.edu.cn | High Enantioselectivity |

Organocatalytic Methods for Stereocontrolled Synthesis

Organocatalysis has emerged as a powerful strategy for the stereocontrolled synthesis of β-lactams, avoiding the use of metals. The classic Staudinger ketene-imine [2+2] cycloaddition is a cornerstone of β-lactam synthesis. nih.govmdpi.com While traditionally not catalytic, recent advancements have introduced organocatalytic variants. For instance, planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) have been shown to be effective enantioselective catalysts for the Staudinger reaction, coupling various ketenes and imines with good stereoselection and yield. nih.govacs.orgnih.gov

Cinchona alkaloids, such as benzoylquinine, have also been employed as chiral organocatalysts. nih.gov In the presence of a proton sponge, these catalysts can promote the reaction between acid chlorides and imines to produce β-lactams with high enantiomeric excess (ee) and diastereomeric ratios. nih.gov Another organocatalytic approach involves the oxidative condensation of primary amines to form imines in situ, which then undergo a [2+2] cycloaddition with ketenes to yield cis-β-lactams with high selectivity. mdpi.com

Chemo- and Stereoselective Synthesis

The biological activity of β-lactams is highly dependent on their stereochemistry, making chemo- and stereoselective synthesis a critical area of research.

Enantioselective Approaches (e.g., Chiral Auxiliaries, Biotransformations)

Chiral Auxiliaries:

The use of chiral auxiliaries is a well-established method for achieving enantioselectivity in β-lactam synthesis. acs.orgnih.gov In the ester enolate-imine cyclocondensation, chiral auxiliaries attached to the ester, such as (-)-menthyl and (-)-2-phenylcyclohexyl, have proven highly effective. nih.gov Similarly, in the Staudinger reaction, enantiopure oxazolidinones derived from (S)- and (R)-phenylglycine are excellent chiral auxiliaries. nih.gov The Schöllkopf chiral auxiliary has also been utilized in an efficient enantioselective synthesis of β-lactams that possess a C-4 quaternary stereocenter. researchgate.net

Biotransformations:

Biotransformations offer a green and highly selective alternative for producing enantiopure β-lactams. Whole-cell catalysts, such as Rhodococcus erythropolis AJ270, have been used for the efficient and enantioselective biotransformation of racemic 1-benzyl-2-methylazetidine-2-carbonitrile and its amide substrates. nih.govresearchgate.net These reactions, conducted in neutral aqueous buffer, yield the corresponding azetidine-2-carboxylic acids and amides in excellent yields and with very high enantiomeric excess (up to >99.5% ee). nih.govresearchgate.net This high enantioselectivity is attributed to the combined action of a highly active but non-enantioselective nitrile hydratase and a highly R-enantioselective amidase within the microbial cells. nih.govresearchgate.net Another chemico-enzymatic approach has been successfully applied to the synthesis of both (S)- and (R)-4[(methoxycarbonyl)methyl]-2-azetidinone. acs.org

Table 2: Enantioselective Strategies for β-Lactam Synthesis

| Approach | Method | Example | Key Advantage |

|---|---|---|---|

| Chiral Auxiliaries | Ester Enolate-Imine Cyclocondensation | Use of (-)-menthyl or (-)-2-phenylcyclohexyl esters. nih.gov | High diastereoselectivity and enantiopurity. |

| Staudinger Reaction | Employment of enantiopure oxazolidinones. nih.gov | Excellent control over stereochemistry. | |

| Schöllkopf Auxiliary | Alkylation of the auxiliary followed by cyclization. researchgate.net | Access to C-4 quaternary stereocenters. | |

| Biotransformations | Whole-Cell Catalysis | Rhodococcus erythropolis AJ270 for kinetic resolution. nih.govresearchgate.net | High enantiomeric excess and environmentally friendly conditions. |

| Chemico-enzymatic | Combination of chemical synthesis and enzymatic resolution. acs.org | Access to both enantiomers. |

Diastereoselective Control in Azetidin-2-one Construction

Diastereoselective control is crucial, especially when multiple stereocenters are being formed. The Staudinger reaction often shows inherent diastereoselectivity. For instance, the reaction of ketenes with chiral imines derived from D-glyceraldehyde acetonide exclusively afforded cis-β-lactams. nih.gov The stereochemical outcome of the Staudinger reaction can also be influenced by the substituents on the imine, with electron-donating or electron-withdrawing groups leading to opposite trans or cis diastereoselectivity. nih.gov

As mentioned earlier, the palladium-catalyzed intramolecular Tsuji–Trost allylation provides excellent diastereoselective control through ligand selection, allowing access to either cis or trans isomers of highly substituted β-lactams. nih.govru.nl A highly diastereoselective NBS-mediated cyclization of N-alkoxy α,β-unsaturated silyl (B83357) imino ethers has also been developed to furnish α-bromo N-alkoxy β-lactams, providing access to a variety of structurally diverse monocyclic, spirocyclic, and fused β-lactams. rsc.org

Novel Synthetic Approaches

Research continues to uncover novel and efficient methods for constructing the azetidin-2-one ring. A one-step approach for synthesizing α-(trifluoromethyl)-β-lactams from fluorinated olefins, anilines, and carbon monoxide has been developed using a palladium catalyst. rsc.org Another innovative method is a copper-catalyzed approach for β-lactam synthesis via the radical carboamination of alkenyl carbonyl compounds. rsc.org

The synthesis of α-quaternary β-lactams has been addressed through a copper-catalyzed enantioconvergent radical C(sp³)–C(sp²) cross-coupling of tertiary α-bromo-β-lactams with organoboronate esters. sustech.edu.cn Furthermore, a novel and highly diastereoselective NBS-mediated cyclization of N-alkoxy α,β-unsaturated silyl imino ethers has been reported, which provides α-bromo N-alkoxy β-lactams with two functional handles (C-Br and N-O bonds) for further core modifications. rsc.org

Electroreductive Synthesis

Organic electrochemistry has emerged as a powerful and green technology, utilizing electrons as traceless reagents to facilitate redox reactions, thereby avoiding stoichiometric chemical oxidants or reductants. d-nb.infomdpi.com Its application to the synthesis of β-lactams, or azetidin-2-ones, typically involves intramolecular cyclization strategies. d-nb.info

One prominent electroreductive pathway is the cyclization of a linear precursor, such as a bromoamide, to form the four-membered ring. d-nb.info This process can be induced by an electrogenerated base (EGB). d-nb.inforesearchgate.net The EGB, often formed from the galvanostatic reduction of a probase in a solvent like acetonitrile (B52724), is a highly reactive "naked" anion capable of deprotonating the substrate. d-nb.inforesearchgate.net This deprotonation at the C4 position of a haloamide generates a carbanion, which then undergoes an intramolecular nucleophilic substitution to form the C3–C4 bond, yielding the β-lactam ring. researchgate.netresearchgate.net The use of room-temperature ionic liquids (RTILs) as the solvent can be advantageous, as they may eliminate the need for a separate supporting electrolyte. researchgate.netresearchgate.net

Another electroreductive approach involves the intramolecular cross-coupling of imines with carbonyl compounds. acs.org For instance, enantiomerically pure aromatic α-iminoesters, which can be prepared from α-amino acids, undergo electroreduction to form azetidin-2-ones. acs.org This reaction is promoted by the presence of trimethylsilyl (B98337) chloride (TMSCl). acs.org

Research has shown that the stereochemical outcome of these cyclizations can be controlled to selectively produce desired isomers, such as cis-β-lactams. d-nb.infobeilstein-journals.org The diastereoselectivity is influenced by the substituents on the starting material and the reaction conditions. d-nb.info

Table 1: Examples of Electroreductive Synthesis Conditions for Azetidin-2-one Scaffolds

| Method | Precursor Type | Key Reagents/Conditions | Outcome |

| Electrogenerated Base (EGB) Induced Cyclization | Bromoamides | Galvanostatic reduction, Acetonitrile/tetraethylammonium hexafluorophosphate (B91526) researchgate.net | High yields of β-lactams d-nb.info |

| EGB in Ionic Liquids | Bromoamides | Electrogenerated base in BMIM-BF4 ionic liquid researchgate.net | Good to excellent yields, avoids VOCs researchgate.net |

| Intramolecular Reductive Coupling | α-Iminoesters | Constant current electrolysis, Mg anode, THF, TMSCl, Triethylamine acs.org | Enantiomerically enriched azetidin-2-ones acs.org |

Continuous Flow Chemistry Applications

Continuous flow chemistry has become a transformative technology in pharmaceutical and fine chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, faster reaction times, and greater cost-efficiency. nih.govbohrium.com These benefits are particularly relevant for the synthesis of complex molecules like β-lactam antibiotics. nih.gov

Similarly, the synthesis of Cefotaxime, a third-generation cephalosporin, has been adapted to a flow system. nih.govencyclopedia.pub The amidation step between 7-aminocephalosporanic acid (7-ACA) and (Z)-(2-aminothiazol-4-yl)-methoxyimino acetic acid was successfully performed in flow, showcasing the potential for modernizing the production of established pharmaceuticals. nih.govencyclopedia.pub The use of flow reactors allows for precise control over reaction parameters, which can lead to higher selectivity and reduced impurity formation. bohrium.com This technology is increasingly seen as a key component in creating more sustainable and efficient manufacturing processes for antibiotics and their core scaffolds. bohrium.com

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Tazobactam

| Parameter | Batch Mode | Continuous Flow (Combined with Batch) |

| Total Yield | 30.1% acs.org | 37.09% acs.org |

| Advantages | - | Improved safety, increased efficiency, reduced reaction time, higher yield acs.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has revolutionized the preparation of heterocyclic compounds by dramatically reducing reaction times and often increasing product yields. rsc.orgcem.com The synthesis of the azetidin-2-one ring is particularly amenable to this technique. cem.com

One of the most common methods for β-lactam formation, the Staudinger [2+2] cycloaddition of a ketene with an imine, is significantly accelerated under microwave irradiation. cem.comnih.gov Reactions that might take hours or yield little to no product under conventional heating can be completed in minutes with high yields using microwave energy. cem.comacs.org For instance, the reaction of certain dicarboxylic acids with imines in the presence of the Mukaiyama reagent under microwave irradiation at 100 °C was completed in just 15-25 minutes, a substantial improvement over thermal methods that required several hours. nih.gov

Microwave irradiation not only speeds up reactions but can also influence stereoselectivity. nih.gov In some cases, thermal methods may produce a single stereoisomer, while microwave conditions can lead to a mixture of isomers or even different isomers altogether, providing a tool for accessing greater molecular diversity. nih.govacs.org

Another approach involves the reaction of imines with α-chloroacetyl chloride in a solvent like dimethylformamide (DMF) under microwave irradiation to produce the corresponding β-lactam compounds. aip.orgaip.org This method has been used to synthesize novel β-lactams bearing other heterocyclic moieties, demonstrating the versatility of the microwave-assisted approach. aip.orgaip.org The efficiency and speed of these methods make them highly suitable for the rapid generation of compound libraries for drug discovery. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted β-Lactam Synthesis

| Reaction Type | Heating Method | Reaction Time | Yield |

| Cycloaddition of Dicarboxylic Acid & Imine nih.gov | Thermal | Hours | - |

| Cycloaddition of Dicarboxylic Acid & Imine nih.gov | Microwave | 15-25 min | 75-83% |

| Diazoketone Cyclization cem.com | Thermal | - | Rare |

| Diazoketone Cyclization cem.com | Microwave | - | 60-80% |

| Unsaturated Acid Chloride & Imine cem.com | Microwave | 5 min | 65-70% |

Reactivity, Reaction Mechanisms, and Transformations of 2h Azetidin 2 One, 2 Methyl

Ring-Opening Reactions

Ring-opening reactions are characteristic of β-lactams, providing pathways to valuable acyclic molecules like β-amino acids and their derivatives.

The most fundamental reaction of the azetidin-2-one (B1220530) ring is its cleavage by nucleophiles. The strained amide bond is susceptible to attack at the electrophilic carbonyl carbon.

Mechanism of Nucleophilic Attack: The generally accepted mechanism for base-catalyzed hydrolysis involves a bimolecular acyl-nucleophile cleavage (BAC2). A nucleophile, such as a hydroxide (B78521) ion, attacks the carbonyl carbon (C2) to form a tetrahedral intermediate. Subsequent cleavage of the C2-N1 bond, the weakest bond in the ring, leads to the ring-opened product. This process is often the rate-limiting step. nih.gov In the case of 2H-Azetidin-2-one, 2-methyl-, this hydrolysis yields 3-aminobutanoic acid.

Hydrolytic Pathways: The hydrolysis of β-lactams can be catalyzed by acid or base, or it can occur under neutral (pH-independent) conditions.

Acid-Catalyzed Hydrolysis: This pathway typically involves a pre-equilibrium protonation of the lactam, most likely at the nitrogen atom. nih.gov This is followed by the rate-limiting ring-opening step.

Base-Catalyzed Hydrolysis: Involves the direct attack of a hydroxide ion on the carbonyl carbon, which is generally a more facile process compared to neutral hydrolysis. nih.gov

Neutral Hydrolysis: Studies on related N-substituted azetidin-2-ones show that even under neutral conditions, hydrolysis can occur, though at a slower rate. nih.gov

The stability of the β-lactam ring is significant, and cleavage is not always as facile as commonly imagined, with some reaction conditions leading to transformations of substituents while preserving the ring structure. nih.gov

Table 1: Illustrative Conditions for β-Lactam Ring Hydrolysis

| β-Lactam Model | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| 2-Azetidinone | Aqueous Alkali | β-Alanine | chemicalbook.com |

| N-Acyloxymethylazetidin-2-ones | Aqueous Buffers (Acidic, Neutral, Basic) | N-Hydroxymethylazetidin-2-one (hydrolysis at ester, ring preserved) | nih.gov |

| 4-Substituted-N-arylsulfonylazetidinones | Phosphate Buffer | Ring-opened product (cleavage of β-lactam ring) | nih.gov |

Reduction of the azetidin-2-one ring can proceed via two main pathways: reduction of the amide carbonyl to an amine, preserving the ring, or reductive cleavage of the ring bonds.

Reduction to Azetidines: The most common reductive transformation is the conversion of the lactam to the corresponding cyclic amine. The carbonyl group of 2H-Azetidin-2-one, 2-methyl- can be reduced to a methylene (B1212753) group to form 2-methylazetidine. This is typically achieved with powerful reducing agents. The stereochemistry of substituents on the ring is generally retained during this process. acs.org

Reagents: Strong hydrides like lithium aluminum hydride (LiAlH₄) or hydroalanes are effective for this transformation. acs.orgacs.org

Reductive Ring Cleavage: Alternatively, certain reductive conditions can lead to the scission of the ring's C-N bonds.

N1-C4 Bond Cleavage: This pathway is promoted by catalytic hydrogenation (e.g., H₂, Pd/C) and is particularly noted for β-lactams with a C4-aromatic substituent, yielding open-chain amides. jgtps.com

N1-C2 Bond Cleavage: Reduction with excess lithium aluminum hydride can, in some complex spiro-fused azetidin-2-ones, lead to cleavage of the amide bond to produce a γ-amino alcohol. acs.org

Table 2: Reductive Transformations of β-Lactams

| β-Lactam Type | Reagent | Primary Product Type | Reference |

|---|---|---|---|

| N-Substituted Azetidin-2-ones | LiAlH₄, Diborane, or Alanes | N-Substituted Azetidines (ring preserved) | acs.org |

| C4-Aryl Azetidin-2-ones | Catalytic Transfer Hydrogenation (e.g., Ammonium (B1175870) formate, Pd/C) | Open-chain amides (N1-C4 cleavage) | jgtps.com |

| Spiro-fused Azetidin-2-ones | Lithium Aluminum Hydride (excess) | γ-Amino alcohols (N1-C2 cleavage) | acs.org |

Oxidative reactions of the 2H-Azetidin-2-one, 2-methyl- ring are less commonly documented than reductions but represent a potential pathway for transformation. Oxidative cleavage of the β-lactam ring can be achieved with potent oxidizing agents. For instance, treatment of some azetidin-2-one derivatives with ozone has been shown to result in oxidative ring opening. researchgate.net

In more complex systems, oxidation can be directed at substituents. For example, N-p-methoxybenzyl groups on β-lactams can be cleaved oxidatively using ceric ammonium nitrate (B79036) (CAN), sometimes leading to N-unsubstituted β-lactams or over-oxidized side products. researchgate.net The direct oxidation of the simple 2-methyl-azetidin-2-one ring would likely require harsh conditions, potentially leading to a mixture of ring-opened products.

Radical Chemistry of Azetidin-2-ones

The introduction of a radical center to the azetidin-2-one system opens up unique reactivity pathways that differ significantly from ionic or thermal reactions.

The radical anions of azetidin-2-ones can be generated by UV irradiation in the presence of an electron donor, such as triethylamine (B128534). researchgate.net This method provides a distinct activation strategy compared to conventional methods.

Ring Splitting Mechanism: Upon formation, the azetidin-2-one radical anion undergoes ring-splitting. Theoretical calculations and experimental results on model compounds show that this splitting occurs preferentially via β-cleavage , which involves breaking the N1–C4 or C3–C4 bonds. This reactivity leads to the formation of open-chain amide radical intermediates. researchgate.net This pathway is in direct contrast to the reactivity of the neutral excited state, which favors α-cleavage (see section 3.2.2). The preference for β-cleavage is supported by DFT calculations of the energy barriers for the different possible bond-breaking transition states. researchgate.net

The photochemistry of azetidin-2-ones provides a route to high-energy intermediates and unique molecular rearrangements.

Retro-[2+2] Cycloaddition: Monocyclic β-lactams can undergo photochemical fragmentation, which is essentially a retro-[2+2] cycloaddition. globalscitechocean.com This process can lead to two main pairs of products, depending on which bonds are broken:

Cleavage into an imine and a ketene (B1206846) .

Cleavage into an alkene and an isocyanate .

The specific fragmentation pathway is determined by the substitution pattern on the lactam ring and the relative stability of the potential products. globalscitechocean.com For 2H-Azetidin-2-one, 2-methyl-, fragmentation would likely produce an alkene and an isocyanate.

Isomerization and Rearrangement: Photochemical irradiation can also induce isomerization in substituted β-lactams, for example, converting between cis and trans diastereomers. researchgate.net This process is believed to proceed through a radical mechanism involving cleavage of a C-C bond in the ring, followed by rotation and re-closure. The outcome is often controlled by the ability of substituents to stabilize the intermediate radical species. researchgate.net

Table 3: Comparison of Azetidin-2-one Cleavage Mechanisms

| Activation Method | Intermediate | Primary Cleavage Pathway | Resulting Products | Reference |

|---|---|---|---|---|

| Photolysis (Neutral) | Neutral Excited State | α-Cleavage (Retro-[2+2]) | Imine + Ketene or Alkene + Isocyanate | researchgate.netglobalscitechocean.com |

| Photolysis with Electron Donor | Radical Anion | β-Cleavage (N1-C4 or C3-C4) | Open-chain Amide Radicals | researchgate.net |

Rearrangement Processes

The inherent ring strain of the azetidin-2-one nucleus makes it prone to rearrangement reactions, which often lead to the formation of larger, more stable ring systems. These transformations are of significant interest as they provide pathways to diverse heterocyclic scaffolds.

Isomerization and Ring Expansion Reactions

2H-Azetidin-2-one, 2-methyl- and its derivatives can undergo several types of isomerization and ring expansion reactions. A notable example is the thermal isomerization of substituted aziridines, which can yield azetidine (B1206935) derivatives. For instance, the thermal treatment of certain aziridino amino esters in the presence of a base like triethylamine can lead to the formation of trans-N-protected alkyl-3-aminoazetidine-2-carboxylic esters. acs.org The absence of a base often results in lower yields for this type of rearrangement. acs.org

Ring expansion of azetidinium ions provides another important route to larger heterocycles. For example, N-benzyl- and N-benzhydrylazetidinium salts, when treated with potassium tert-butoxide, can undergo a Stevens rearrangement to produce 2-phenyl- or 2,2-diarylpyrrolidines. researchgate.net This reaction is highly regioselective, although the diastereoselectivity can be low in some cases. researchgate.net A competing side-reaction is the Hofmann elimination, which leads to ring cleavage. researchgate.net

Furthermore, azetidines can be converted into piperidin-4-ones through a ring expansion-oxidation sequence. rsc.org For example, cis-2-(2-bromo-1,1-dimethylethyl)azetidines can be treated with a silver salt in DMSO at elevated temperatures to afford the corresponding 5,5-dimethylpiperidin-4-ones. rsc.org The strained nature of azetidines makes them excellent candidates for such ring-opening and expansion reactions, leading to a variety of heterocycles including pyrroles, pyrrolidines, and piperidines. rsc.org

A summary of selected ring expansion reactions is presented in the table below.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| N-Benzylazetidinium salt | Potassium tert-butoxide, THF | 2-Phenylpyrrolidine | - | researchgate.net |

| cis-2-(2-Bromo-1,1-dimethylethyl)azetidine | Silver salt, DMSO, 100 °C, 18 h | 5,5-Dimethylpiperidin-4-one | - | rsc.org |

| anti-Aziridino amino esters | Et₃N | trans-N-protected alkyl-3-aminoazetidine-2-carboxylic esters | - | acs.org |

Mechanistic Studies of Rearrangement Pathways

Mechanistic investigations have shed light on the pathways governing these rearrangement reactions. The Stevens rearrangement of azetidinium ions is believed to proceed through the formation of an ylide intermediate. researchgate.net The significant ring strain of the four-membered heterocycle facilitates the generation of this ylide. researchgate.net

Computational and experimental studies have been employed to understand the ring expansion of bicyclic methyleneaziridines to azetidines. nih.gov Density Functional Theory (DFT) calculations suggest that the reaction proceeds via the formation of an aziridinium (B1262131) ylide, which then undergoes a concerted, asynchronous ring-opening/closing in a mdpi.comacs.org-Stevens-type rearrangement. nih.gov This concerted mechanism is responsible for the high stereospecificity observed in the reaction, where chirality is transferred from the starting material to the product with high fidelity. nih.gov

The rearrangement of azetidines into pyrrolidines mediated by Lewis acids has also been studied. researchgate.net The reaction of N-p-toluenesulfonyl 2-tert-butyldiphenylsilylmethyl-substituted azetidines with a Lewis acid in dichloromethane (B109758) is proposed to involve a 1,2-migration of the silicon group through a siliranium ion intermediate. researchgate.net It has been suggested that the cleavage of the C-N bond and the formation of the siliranium ion are not concerted processes. researchgate.net

Functionalization of the Azetidin-2-one Ring System

The azetidin-2-one ring can be functionalized at various positions, allowing for the introduction of diverse substituents and the construction of complex molecular architectures.

α-Functionalization to the Carbonyl Group

The α-position to the carbonyl group (C3) of the azetidin-2-one ring is a key site for functionalization. The acidity of the α-proton allows for deprotonation and subsequent reaction with electrophiles. The introduction of an N-thiopivaloyl activating group has been shown to be effective for the α-lithiation of azetidines. uni-muenchen.de Lithiation with s-BuLi/TMEDA followed by trapping with various electrophiles, such as alkyl halides and carbonyl derivatives, provides 2-substituted azetidines in good yields. uni-muenchen.de

The direct asymmetric α-amination of carbonyl compounds, including cyclic ketones, can be achieved using organocatalysts like L-azetidine-2-carboxylic acid. researchgate.net This reaction provides a route to optically active α-amino carbonyl compounds. researchgate.net

The metal-promoted allylation of azetidine-2,3-diones offers a method for the diastereoselective synthesis of 3-substituted 3-hydroxy-β-lactams. acs.org Various metals, including zinc and indium, can mediate the reaction of azetidine-2,3-diones with allyl bromide and other allylic halides in both aqueous and anhydrous media, leading to the formation of homoallylic alcohols with high diastereoselectivity. acs.org

A summary of α-functionalization reactions is provided below.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| N-Thiopivaloyl azetidine | s-BuLi/TMEDA, THF, -78 °C; then electrophile | 2-Substituted azetidine | Good | uni-muenchen.de |

| Azetidine-2,3-dione | Allyl bromide, Zn, THF/aq. NH₄Cl | 3-Allyl-3-hydroxy-β-lactam | 85 | acs.org |

| Azetidine-2,3-dione | Allyl bromide, In, THF/H₂O | 3-Allyl-3-hydroxy-β-lactam | 70 | acs.org |

Substitution Reactions at Nitrogen and Carbon Centers

Substitution reactions at both the nitrogen and carbon atoms of the azetidin-2-one ring are well-documented. The nitrogen atom, being a nucleophile, can react with various electrophiles. For example, enantiopure 1-phenylethylazetidine-2-carboxylates react with chloroformates to yield ring-opened α-chloro-γ-aminobutyric acid esters. bioorg.org This reaction proceeds via the formation of an azetidinium ion intermediate, followed by a regio- and stereospecific ring opening by the chloride ion. bioorg.org

The C4 position of the azetidin-2-one ring can also be a site for substitution. The Kinugasa reaction, involving the cycloaddition of nitrones with alkynes, is a powerful method for synthesizing N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones. nih.gov

Furthermore, the C3 position can be functionalized through various reactions. For example, 3-bromoazetidines can react with different nucleophiles such as potassium cyanide, sodium azide, and potassium phenoxide to yield the corresponding 3-substituted azetidine derivatives. rsc.org

Aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates provides a route to functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.com This reaction offers a versatile method for constructing C-N bonds and introducing heterocyclic moieties onto the azetidine scaffold. mdpi.com

Structural Elucidation and Advanced Spectroscopic Analysis of 2h Azetidin 2 One, 2 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the detailed structure of 2H-Azetidin-2-one, 2-methyl-. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, chemists can piece together the molecular puzzle with high precision.

¹H NMR and ¹³C NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the chemical environment of each atom within the molecule.

In the ¹H NMR spectrum of a related azetidin-2-one (B1220530), the protons of the β-lactam ring typically appear at specific chemical shifts. For instance, the H-4 proton signal can be observed as a doublet, with its coupling to the H-3 proton providing information about their relative stereochemistry. nih.gov The methyl group protons at the C-2 position would be expected to produce a distinct signal, likely a singlet or a doublet depending on the substitution at the nitrogen atom.

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton. The carbonyl carbon (C=O) of the β-lactam ring is a key diagnostic signal, typically appearing in the downfield region of the spectrum. For example, in some isoxazolyl azetidin-2-ones, the C=O of the β-lactam ring resonates around 168.9 ppm. rasayanjournal.co.in The C-2, C-3, and C-4 carbons of the azetidinone ring, as well as the methyl carbon, will also exhibit characteristic chemical shifts that are sensitive to their local electronic environment. In a substituted azetidin-2-one, the C-3 and C-4 carbons of the β-lactam ring have been observed at 60.06 and 60.49 ppm, respectively. nih.gov

The following table summarizes typical chemical shifts for the core structure of 2H-Azetidin-2-one, 2-methyl-, based on data from related β-lactam compounds.

| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| CH₃ at C-2 | Varies with substitution | ~20-30 |

| CH₂ at C-3 | Varies with substitution | ~40-50 |

| CH at C-4 | Varies with substitution | ~55-65 |

| C=O (C-2) | - | ~165-175 |

Note: The exact chemical shifts can vary depending on the solvent and any substituents on the nitrogen atom.

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To establish unambiguous assignments and understand the three-dimensional structure, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For 2H-Azetidin-2-one, 2-methyl-, COSY would show correlations between the protons on C-3 and C-4, confirming their adjacent relationship in the ring. researchgate.netemerypharma.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These techniques correlate directly bonded protons and carbons (¹H-¹³C). For example, the proton signal of the methyl group would show a cross-peak with the methyl carbon signal in the HMQC/HSQC spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment identifies longer-range couplings between protons and carbons (typically 2-3 bonds). HMBC is crucial for piecing together the molecular framework. For instance, the methyl protons at C-2 would show a correlation to the carbonyl carbon (C=O) and the C-2 carbon of the ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments provide information about the spatial proximity of protons, which is vital for determining stereochemistry. For example, a NOESY experiment could reveal through-space interactions between the methyl group protons and the proton at C-4, helping to establish their relative orientation. ipb.pt

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation patterns of 2H-Azetidin-2-one, 2-methyl-.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.govresearchgate.net This precision allows for the determination of the elemental composition of the molecule, confirming the molecular formula C₄H₇NO. nih.gov The exact mass of 2H-Azetidin-2-one, 2-methyl- is calculated to be 85.0528 g/mol . nih.gov Any deviation from this calculated mass in an experimental HRMS measurement would be in the parts-per-million (ppm) range, providing a high degree of confidence in the compound's identity. youtube.com

The fragmentation pattern observed in the mass spectrum provides further structural information. The β-lactam ring is known to undergo characteristic cleavage patterns under electron ionization. Common fragmentation pathways could involve the loss of CO, C₂H₄, or the methyl group, leading to fragment ions that can be analyzed to corroborate the proposed structure.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The most prominent and diagnostic absorption band in the IR spectrum of 2H-Azetidin-2-one, 2-methyl- is the carbonyl (C=O) stretching vibration of the β-lactam ring. This band typically appears at a relatively high frequency, often in the range of 1730-1760 cm⁻¹, due to the ring strain of the four-membered ring. libretexts.orgacs.org The presence of this strong absorption is a clear indicator of the β-lactam moiety.

Other characteristic vibrational modes include:

N-H stretching : If the nitrogen is unsubstituted, a peak would be observed around 3200-3400 cm⁻¹. However, for N-substituted derivatives, this peak will be absent.

C-H stretching : Absorptions for the methyl and methylene (B1212753) C-H bonds will be present in the 2850-3000 cm⁻¹ region. libretexts.org

C-N stretching : This vibration typically appears in the 1180-1360 cm⁻¹ region.

The following table summarizes the expected characteristic IR absorption bands for 2H-Azetidin-2-one, 2-methyl-.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C=O stretch (β-lactam) | 1730 - 1760 | Strong |

| C-H stretch (sp³) | 2850 - 3000 | Medium to Strong |

| C-N stretch | 1180 - 1360 | Medium |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

While spectroscopic methods provide a wealth of information about the structure in solution, X-ray crystallography offers the definitive determination of the molecular structure in the solid state. This technique can precisely determine bond lengths, bond angles, and the absolute configuration of chiral centers.

For 2H-Azetidin-2-one, 2-methyl-, which is chiral at the C-2 position, X-ray crystallography of a single crystal would unambiguously establish its three-dimensional structure. The analysis would reveal the puckering of the azetidinone ring and the precise spatial arrangement of the methyl group relative to the other substituents. In a study of a related compound, the relative stereochemistry of a crystalline azetidinol (B8437883) was determined by X-ray diffraction analysis, showing a trans relationship between the hydroxyl and the trifluoromethyl groups. nih.gov This level of detail is crucial for understanding structure-activity relationships in medicinal chemistry and for designing new synthetic strategies.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, LCMS)

The purification and purity verification of synthetic compounds such as 2H-Azetidin-2-one, 2-methyl-, and its derivatives are critically dependent on chromatographic methods. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. researchgate.net The choice of method is dictated by the properties of the analyte and the objective, whether it be analytical-scale purity determination or preparative-scale isolation. biomedres.us For azetidinone compounds, a range of chromatographic techniques, from Thin-Layer Chromatography (TLC) for rapid screening to High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LCMS) for definitive analysis, are routinely employed. chemijournal.comrsc.org

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative assessment of purity for azetidinone derivatives. biomedres.us Analytical HPLC is frequently used to determine the purity of final products, often with a target of greater than 95%. rsc.orgmdpi.com The technique utilizes high pressure to pass a liquid solvent (mobile phase) containing the sample mixture through a column packed with a solid adsorbent material (stationary phase). mdpi.com

Reverse-phase chromatography is the most common mode used for these compounds, typically employing a nonpolar stationary phase like C18-bonded silica (B1680970). rsc.orgnih.gov The separation is then achieved by using a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. pjoes.com Detection is commonly performed using a UV detector, as the amide chromophore in the β-lactam ring allows for absorbance measurement at specific wavelengths, such as 210 nm or 254 nm. rsc.orgnih.gov For chiral derivatives of azetidinone, specialized chiral stationary phases are used to separate enantiomers and determine enantiomeric excess (ee). beilstein-journals.orgcsic.es

Liquid Chromatography-Mass Spectrometry (LCMS) is a powerful hyphenated technique that couples the separation capabilities of HPLC with the detection power of mass spectrometry. measurlabs.com This is particularly valuable in the analysis of azetidinone synthesis, as it provides not only retention time data from the LC component but also mass-to-charge ratio (m/z) data for each separated component. rsc.org This dual information allows for the unambiguous confirmation of the desired product's identity and the characterization of impurities and by-products formed during the reaction. The use of techniques like electrospray ionization (ESI) is common for generating ions from the separated compounds before they enter the mass analyzer. beilstein-journals.org

Preparative and Column Chromatography are the primary methods for the isolation and purification of azetidinone compounds from reaction mixtures. chromatographyonline.com Flash column chromatography, which uses moderate pressure to speed up the separation on a silica gel column, is widely used for routine purification after synthesis. rsc.orgbeilstein-journals.org For more challenging separations or to obtain highly pure samples, preparative HPLC is employed. This method operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle greater quantities of material. rsc.org The selection of the mobile phase, or eluent, is critical; for instance, mixtures like ethyl acetate (B1210297) and benzene (B151609) or ethyl acetate and isohexane have been used to purify 2-azetidinone derivatives via column chromatography. chemijournal.comrsc.org

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool in the synthesis of azetidinones. It is frequently used to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product spot. chemijournal.combeilstein-journals.org It also provides a quick check of the purity of fractions collected from column chromatography. chemijournal.com

The table below summarizes various chromatographic conditions reported for the analysis and purification of azetidinone derivatives, illustrating the practical application of these techniques.

Table 1: Summary of Chromatographic Conditions for Azetidinone Derivatives

| Compound Type | Technique | Purpose | Stationary Phase / Column | Mobile Phase / Eluent | Detection | Reference |

|---|---|---|---|---|---|---|

| Azetidinone Derivatives | TLC | Purity Check | Silica gel-G | Not Specified | Not Specified | chemijournal.com |

| 2-Azetidinones | Column Chromatography | Purification | Silica gel | 30% Ethyl acetate: 70% Benzene | Not Specified | chemijournal.com |

| 3,3-dimethyl-azetidin-2-ones | LCMS | Purity Assessment (>95%) | Phenomenex 5 µm C18 (50 mm × 2 mm) | Not Specified | UV (254 nm), Mass Spectrometry (ZQ) | rsc.org |

| 3,3-dimethyl-azetidin-2-one aldehyde | Flash Column Chromatography | Purification | Silica | Ethyl acetate / isohexane | Not Specified | rsc.org |

| 3-(prop-1-en-2-yl)azetidin-2-ones | Analytical HPLC | Purity Determination | Varian Pursuit XRs C18 reverse-phase (150 × 4.6 mm) | Not Specified | UV (254 nm) | mdpi.com |

| (R)-2-Phenyl-1-tosylazetidine | Chiral HPLC | Enantiomeric Excess (ee) Determination | Chiralpak AS-H or Chiralcel OD-H | Not Specified | UV (254 nm) | beilstein-journals.org |

| 2-Cyano azetidines | Flash Chromatography | Separation of Epimers | Silica | Not Specified | Not Specified | nih.gov |

Theoretical and Computational Studies of 2h Azetidin 2 One, 2 Methyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic nature of the azetidin-2-one (B1220530) ring. These methods provide insights into molecular orbitals, charge distribution, and the energetic landscapes of chemical reactions, which are crucial for understanding the molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of β-lactam rings. nih.govbohrium.com By calculating the molecule's electron density, DFT can predict key reactivity descriptors. For the azetidin-2-one scaffold, the strained four-membered ring significantly influences its electronic structure.

Electronic Properties: The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are central to predicting reactivity. In β-lactams, the HOMO is often associated with the nitrogen atom, indicating its nucleophilic character, while the LUMO is typically centered on the carbonyl carbon of the lactam ring, highlighting its electrophilicity and susceptibility to nucleophilic attack. nih.gov The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability. A smaller gap suggests higher reactivity.

Reactivity Descriptors: Molecular Electrostatic Potential (MEP) maps are a key output of DFT calculations, visualizing the charge distribution across the molecule. bohrium.com For the azetidin-2-one ring, MEP analysis typically reveals a negative potential (red/yellow) around the carbonyl oxygen, indicating a region prone to electrophilic attack, and a positive potential (blue) near the carbonyl carbon and amide proton, marking sites for nucleophilic attack. bohrium.com The presence of a methyl group at the C2 position in 2H-Azetidin-2-one, 2-methyl- would introduce a mild electron-donating effect, subtly influencing the charge distribution and reactivity compared to the unsubstituted parent ring.

| Computational Parameter | Typical Finding for Azetidin-2-one Scaffold | Significance |

|---|---|---|

| HOMO Energy | Localized on the nitrogen atom and adjacent bonds | Indicates the molecule's capacity to donate electrons (nucleophilicity). nih.gov |

| LUMO Energy | Localized on the carbonyl (C=O) group, particularly the carbon atom | Indicates the molecule's capacity to accept electrons (electrophilicity). nih.gov |

| HOMO-LUMO Gap | Relatively small due to ring strain | A smaller gap correlates with higher chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | Negative potential on carbonyl oxygen; positive potential on carbonyl carbon | Identifies regions for electrophilic and nucleophilic attack, respectively. bohrium.com |

Computational methods are invaluable for mapping the reaction mechanisms involving azetidin-2-ones, such as their synthesis via the Staudinger reaction or their hydrolysis. mdpi.comrsc.org These analyses involve locating the transition states (the highest energy points along a reaction coordinate) and intermediates, which allows for the determination of reaction energy barriers and kinetic feasibility.

Staudinger Reaction: The [2+2] cycloaddition of a ketene (B1206846) and an imine, known as the Staudinger reaction, is a primary method for synthesizing β-lactams. mdpi.com Computational studies have largely confirmed a two-step mechanism involving the formation of a zwitterionic intermediate. nih.gov DFT calculations can model the transition states for both the initial C-C bond formation and the subsequent ring-closure step. These models are crucial for explaining and predicting the stereoselectivity (cis vs. trans) of the reaction, which is often influenced by the substituents on the ketene and imine. rsc.orgnih.gov

Hydrolysis: The susceptibility of the β-lactam ring to hydrolysis is a key feature of its biological activity. Theoretical studies model the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon. By calculating the energy profile of this reaction, researchers can determine the activation energy for ring-opening. These calculations consistently show that the ring strain of the azetidin-2-one core contributes to a lower activation barrier for hydrolysis compared to less strained amides.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of conformational changes and intermolecular interactions. researchgate.net While MD simulations of isolated 2H-Azetidin-2-one, 2-methyl- are not common, the technique is extensively used to study the interactions between β-lactam-containing molecules and biological targets, such as enzymes. nih.govacs.org

In the context of drug design, MD simulations can elucidate how a β-lactam molecule fits and moves within the active site of an enzyme like a β-lactamase or a penicillin-binding protein. nih.govfrontiersin.org These simulations can reveal:

Binding Stability: By tracking the Root Mean Square Deviation (RMSD) of the molecule's position over time, researchers can assess the stability of the molecule-protein complex. frontiersin.orgnih.gov

Key Interactions: MD can identify and quantify the duration of specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the β-lactam and amino acid residues in the binding pocket. frontiersin.org

Conformational Changes: The simulations show how the protein and the ligand may change their conformations to achieve an optimal fit, a concept known as "induced fit." acs.org The flexibility of different parts of the molecule can be assessed using the Root Mean Square Fluctuation (RMSF). frontiersin.org

| MD Simulation Metric | Description | Application to Azetidin-2-one Scaffolds |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions between a current conformation and a reference structure. | Assesses the stability of the ligand in a protein's binding site; a stable RMSD suggests a stable binding mode. nih.gov |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible regions of the ligand or protein, highlighting areas that may be important for binding and conformational changes. frontiersin.org |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time. | Determines the key hydrogen bond interactions that anchor the azetidin-2-one scaffold in the active site. nih.gov |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) and the closely related Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to correlate a molecule's structural or physicochemical properties with its reactivity or biological activity. ptfarm.pl For azetidin-2-one derivatives, QSAR models have been developed to predict their antimicrobial and anticancer activities based on calculated molecular descriptors. nih.govresearchgate.net

These studies typically involve:

Calculating Descriptors: A wide range of molecular descriptors are calculated for a series of azetidin-2-one compounds. These can be electronic (e.g., partial charges), topological (e.g., molecular connectivity indices), or constitutional (e.g., molecular weight). nih.gov

Developing a Model: A mathematical equation is generated that links a selection of these descriptors to the observed activity (e.g., minimum inhibitory concentration).

Validation: The model's predictive power is tested on a set of compounds not used in its development.

QSAR studies on various azetidin-2-one derivatives have shown that their biological activity is often governed by topological parameters like the Balaban index and molecular connectivity indices, which describe the size, shape, and degree of branching in the molecule. ptfarm.plnih.gov

In Silico Design Principles for Azetidin-2-one Scaffolds

The azetidin-2-one ring is a privileged scaffold in medicinal chemistry. In silico (computer-based) design principles are heavily employed to create novel derivatives with enhanced potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

The design process often begins with the azetidin-2-one core, which serves as a rigid framework for orienting various functional groups in three-dimensional space. Computational tools are then used to guide the modification of this scaffold:

Molecular Docking: This technique predicts the preferred orientation of a designed molecule when bound to a biological target. researchgate.netnih.gov It is used to screen virtual libraries of azetidin-2-one derivatives to identify those that are most likely to bind with high affinity to a target protein.

Scaffold Hopping and Bioisosteric Replacement: The azetidin-2-one ring itself can be used to replace other chemical groups (like a double bond in combretastatin (B1194345) A-4) to improve properties such as metabolic stability while maintaining the necessary geometry for biological activity. nih.gov

ADME Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new designs. This helps to eliminate compounds with poor drug-like properties early in the discovery process. researchgate.net

Through these computational strategies, the simple 2H-Azetidin-2-one, 2-methyl- structure serves as a conceptual starting point for the rational design of complex and highly active therapeutic agents. thieme-connect.com

Role As a Versatile Intermediate in Organic Synthesis and Materials Chemistry

Synthesis of β-Amino Acids and Derivatives from Azetidin-2-ones

One of the most fundamental applications of azetidin-2-ones is their use as precursors for β-amino acids and their derivatives. The strained amide bond within the β-lactam ring is susceptible to cleavage by various nucleophiles, providing a direct route to acyclic β-amino acid structures. This transformation is a cornerstone of the "β-lactam synthon method." nih.gov

The hydrolysis of the N1-C2 bond, typically under acidic or basic conditions, yields the corresponding β-amino acid. This method is highly valuable for producing non-proteinogenic amino acids, which are important components in pharmaceutical development. The substituents on the azetidinone ring dictate the structure of the resulting β-amino acid, allowing for the synthesis of a diverse library of compounds. For instance, the closely related compound, (3S,4S)-3-Amino-4-methylazetidin-2-one, is recognized as a valuable chiral building block in asymmetric synthesis. smolecule.com Its defined stereocenters can be transferred to the final product, which is crucial in drug development where a specific enantiomer is often required for biological activity. smolecule.com

The versatility of this method is further enhanced by using different nucleophiles to open the lactam ring, leading to a variety of β-amino acid derivatives as shown in the table below.

| Nucleophile | Reagent Example | Resulting Functional Group |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | β-Amino Acid |

| Alkoxide | Sodium Methoxide (NaOMe) | β-Amino Ester |

| Amine | Ammonia (NH₃), Primary/Secondary Amines | β-Amino Amide |

| Thiolate | Sodium Thiophenoxide (NaSPh) | β-Amino Thioester |

| Carbon Nucleophile | Grignard Reagents (RMgX) | β-Amino Ketone |

| This table illustrates general reactions of the azetidin-2-one (B1220530) ring. Specific conditions may vary. |

Precursors for the Construction of Nitrogen-Containing Heterocycles

The ring strain of azetidin-2-ones not only allows for their conversion to acyclic compounds but also makes them excellent starting materials for the synthesis of other, often larger, nitrogen-containing heterocycles. researchgate.net This is achieved through ring-opening reactions followed by intramolecular cyclization, or through ring expansion pathways. The β-lactam acts as a compact and reactive template, with its inherent chirality and functionalization serving as stereo-controlling elements for the construction of more complex cyclic systems. researchgate.net

While specific examples detailing the conversion of 2-methylazetidin-2-one into other heterocycles are not widely reported, the general strategy is well-established for the β-lactam class. For example, azetidin-2-ones can be transformed into:

Pyrrolidines: Through reductive ring-opening and subsequent cyclization.

Piperidines: By using the β-lactam as a template to build a larger ring structure. researchgate.net

Oxazolidinones: Via rearrangement or fragmentation-recombination pathways. researchgate.net

Larger rings: Including medium-sized rings and macrocycles, by employing the azetidinone skeleton as a foundational element. researchgate.net

These transformations underscore the role of β-lactams as key intermediates in heterocyclic chemistry, providing access to scaffolds found in numerous natural products and biologically active molecules. mdpi.com

Applications in the Synthesis of Non-Natural Amino Acids and Peptidomimetics

In medicinal chemistry, peptidomimetics—molecules that mimic the structure and function of natural peptides—are of immense interest as they often exhibit improved stability and bioavailability. The rigid four-membered ring of azetidin-2-one is an ideal scaffold for creating conformationally constrained peptide analogues. acs.org By incorporating a β-lactam into a peptide sequence, chemists can induce specific secondary structures, most notably β-turns. acs.orgbeilstein-journals.org

This structural constraint is a powerful tool in drug design, as it can lock a molecule into its bioactive conformation, leading to higher receptor affinity and selectivity. nih.gov The synthesis of these peptidomimetics often involves using β-lactams as building blocks, where the ring itself replaces a dipeptide unit within a larger chain. csic.es Multi-component reactions, such as the Ugi reaction, have been adapted for the synthesis of β-lactam-linked peptidomimetics, demonstrating a versatile method for inserting the azetidinone unit into a peptide backbone. beilstein-journals.orgcore.ac.uk Although research has not specifically highlighted 2-methylazetidin-2-one in this context, its potential as a constrained amino acid surrogate follows from the extensive work done on the general β-lactam scaffold.

Development of Azetidinone-Based Scaffolds for Chemical Probes

Chemical probes are essential tools for studying biological systems, allowing researchers to investigate the function and localization of proteins and other biomolecules. utexas.edu The development of these probes requires a molecular scaffold that can be precisely functionalized with different components: a recognition element for binding to the target, a reactive group for covalent labeling (if desired), and a reporter tag (e.g., a fluorophore or biotin) for detection. artmolecule.fr

The azetidinone skeleton is an attractive scaffold for designing chemical probes due to its rigid structure and synthetic tractability. The core can be modified at various positions (N1, C3, and C4) to attach the necessary components for a functional probe. For instance, a recognition element could be installed at the C4 position to target a specific enzyme active site, while a linker attached to a fluorescent dye could be placed at the N1 position. The inherent reactivity of the β-lactam ring itself could also be exploited for mechanism-based inhibition and labeling of certain enzymes, such as serine proteases. nih.gov

While specific chemical probes derived from 2-methylazetidin-2-one have not been documented, the principles of probe design can be readily applied to this scaffold.

| Probe Component | Function | Potential Attachment Point on Azetidinone Ring |

| Recognition Element | Binds to the biological target (e.g., enzyme, receptor) | C3, C4 |

| Reporter Tag | Enables detection and visualization (e.g., Fluorophore, Biotin) | N1, or attached via a linker to any position |

| Linker | Provides spatial separation between scaffold and tag | N1, C3, C4 |

| Reactive Group | Forms a covalent bond with the target (for irreversible probes) | The β-lactam ring itself or an attached functional group |

| This table outlines the conceptual design of a chemical probe based on a generic azetidin-2-one scaffold. |

Q & A

Q. What are the optimal synthetic routes for 2H-Azetidin-2-one, 2-methyl-?

Methodological Answer: Synthesis of β-lactams like 2H-azetidin-2-one derivatives often involves [2+2] cycloaddition between ketenes and imines or intramolecular cyclization of amino acids. For 2-methyl substitution, pre-functionalized precursors (e.g., methylated β-amino acids) are typically used. Key steps include:

- Precursor preparation : Use methyl glycine derivatives or methyl-substituted aldehydes in Staudinger reactions .

- Cyclization : Employ reagents like PCl₃ or carbodiimides to facilitate ring closure.

- Purification : Chromatography (e.g., silica gel) or recrystallization to achieve ≥95% purity .

Data Note : Monitor reaction progress via TLC or HPLC, and confirm product identity using H/C NMR and IR spectroscopy to detect lactam carbonyl stretches (~1750 cm⁻¹) .